Benzene, 1,1'-sulfonylbis[2,4-dimethyl-

Description

Contextualizing Benzene (B151609), 1,1'-sulfonylbis[2,4-dimethyl- within Diarylsulfone Research

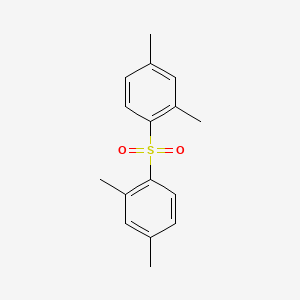

Benzene, 1,1'-sulfonylbis[2,4-dimethyl- is a specific member of the diaryl sulfone family. In this molecule, the central sulfonyl group is attached to two 2,4-dimethylphenyl (2,4-xylyl) rings. The presence and position of the methyl groups on the benzene rings distinguish it from simpler diaryl sulfones and can influence its physical properties, solubility, and reactivity due to steric and electronic effects. cymitquimica.com

This compound is identified by the CAS Number 5184-75-8. epa.govechemi.com It is also known by several synonyms, including Bis(2,4-dimethylphenyl) sulfone, 2,4-Xylyl sulfone, and 2,4,2′,4′-Tetramethyldiphenyl sulfone. echemi.com Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₂S epa.govechemi.com |

| Molecular Weight | 274.38 g/mol epa.gov |

| Melting Point | 121 °C echemi.com |

| Boiling Point | 427.2 °C at 760 mmHg echemi.com |

| Density | 1.129 g/cm³ echemi.com |

| Flash Point | 250.5 °C echemi.com |

| Refractive Index | 1.562 echemi.com |

Historical Development of Diarylsulfone Synthetic Methodologies

The synthesis of diaryl sulfones has evolved significantly over time, moving from classical methods to more sophisticated and versatile strategies.

Historically, one of the most common approaches for preparing sulfones has been the oxidation of thioethers (sulfides) . This method involves the vigorous oxidation of a diaryl sulfide (B99878), often proceeding through a sulfoxide (B87167) intermediate, to yield the corresponding diaryl sulfone. britannica.comnih.govwikipedia.org Another foundational technique is the Friedel-Crafts reaction , where an aromatic compound reacts with a sulfonyl halide or sulfonic acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org While effective, these traditional methods can sometimes be limited by harsh reaction conditions or a narrow substrate scope. nih.govchemistryviews.org

In recent decades, research has focused on developing more efficient and milder synthetic routes. Modern methodologies often employ transition-metal catalysis. A notable advancement is the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide source. chemistryviews.org This convergent approach allows for the straightforward production of a wide variety of sulfones. chemistryviews.org Furthermore, significant progress has been made in developing metal-free coupling reactions . These include Suzuki-type sulfonylations and methods utilizing diaryliodonium salts, which provide access to diaryl sulfones under mild conditions with high functional group tolerance. chemrevlett.comrsc.orgorganic-chemistry.org

Contemporary Relevance of the Sulfone Functional Group in Advanced Chemical Sciences

The sulfone functional group is a cornerstone in various areas of modern chemistry, valued for its stability, structural role, and electronic properties. nih.govresearchgate.net Its versatility has led to sulfones being described as "chemical chameleons" in organic synthesis. nih.govresearchgate.net

In medicinal chemistry and pharmacology , the sulfone moiety is a key component in numerous bioactive molecules. researchgate.net For instance, Dapsone, a diaryl sulfone, has been used as an antibiotic for the treatment of leprosy. britannica.comwikipedia.org The incorporation of a sulfone group can enhance a molecule's lipophilicity and serve as an anchoring point for hydrogen bonding interactions, which are crucial for drug-receptor binding. researchgate.net Sulfone-containing compounds are actively investigated for a broad range of therapeutic applications, including as anti-inflammatory and anticancer agents. nih.govresearchgate.net

In materials science , polymers incorporating the sulfone group, such as polysulfones, are recognized as high-performance engineering plastics. wikipedia.org These materials exhibit exceptional thermal stability, high strength, and remarkable resistance to oxidation, corrosion, and creep under stress, making them suitable for applications in automotive parts and domestic plumbing. britannica.comwikipedia.org

In organic synthesis and agrochemicals , sulfones are highly valued as versatile intermediates. nih.govchemistryviews.org The sulfonyl group's reactivity can be finely tuned, allowing it to participate in reactions as a radical, anion, or cation depending on the conditions. researchgate.net This adaptability makes sulfones powerful building blocks for constructing complex organic molecules, including those used in the agrochemical industry. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)sulfonyl-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(13(3)9-11)19(17,18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZZFEROKOHBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063732 | |

| Record name | Di-2,4-xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-75-8 | |

| Record name | 1,1′-Sulfonylbis[2,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5184-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2,4-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005184758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2,4-xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2,4-xylyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2,4-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411FO94Q9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reactivity Studies of Methyl Substituted Diarylsulfones

Electron-Withdrawing and Activating Effects of the Sulfone Moiety

The sulfonyl group (-SO₂) is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the attached aryl rings. This effect arises primarily from the high electronegativity of the oxygen atoms, which pulls electron density away from the sulfur atom and, consequently, from the aromatic rings through an inductive effect. cdnsciencepub.com This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com

In the context of diarylsulfones, the sulfonyl group serves as an activating group that stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during nucleophilic attack. cdnsciencepub.comwikipedia.org This stabilization is essential for the reaction to proceed, particularly in intramolecular rearrangements like the Truce-Smiles rearrangement. cdnsciencepub.comlakeheadu.ca The presence of additional electron-withdrawing substituents, positioned ortho or para to the site of nucleophilic attack, further enhances this activation and accelerates the reaction rate. wikipedia.orglibretexts.org

Carbanion Stabilization by the Sulfone Group

The sulfone group is highly effective at stabilizing an adjacent negative charge on a carbon atom, thereby increasing the acidity of α-protons. siue.edu This stabilization of the resulting carbanion is attributed to a combination of electrostatic interactions and the potential for conjugation between the carbanion's lone pair and the sulfone group. uclouvain.be While the exact nature of this stabilization has been debated—with d-p π-resonance, polarizability, and negative hyperconjugation proposed as mechanisms—its practical effect is a significant lowering of the pKa of α-hydrogens compared to simple alkanes. acs.org

This carbanion-stabilizing ability is fundamental to the reactivity of diarylsulfones, particularly in base-mediated reactions where the formation of a carbanion is the initial step. nih.gov For instance, in the Truce-Smiles rearrangement, a strong base is used to deprotonate an ortho-methyl group, generating a benzylic carbanion that acts as the intramolecular nucleophile. cdnsciencepub.com Theoretical calculations and X-ray analyses suggest that the carbanion's lone pair is positioned gauche to the two oxygen atoms of the sulfone group, adopting a tetrahedral configuration unless additional stabilizing groups (like a phenyl ring) enforce a planar geometry. uclouvain.be

| Compound Type | Example | Approximate pKa | Stabilizing Group |

|---|---|---|---|

| Ketone | Acetone | ~20 | Carbonyl |

| Sulfone | Dimethyl sulfone | ~23-25 | Sulfonyl |

| Ester | Ethyl acetate (B1210297) | ~25 | Carbonyl |

| Amide | N,N-Dimethylacetamide | ~30 | Carbonyl |

This table provides a comparison of the approximate pKa values for protons alpha to different functional groups, illustrating the relative stabilizing effect of the sulfonyl group compared to carbonyls. Data is generalized from findings that place the acidity of hydrogens α to a sulfone 4 to 5 pKa units lower than those α to a carbonyl group. uclouvain.be

Intramolecular Rearrangements: The Truce-Smiles Rearrangement in Diarylsulfone Substrates

The Truce-Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction that results in the migration of an aryl group. cdnsciencepub.comwikipedia.org In the case of diarylsulfones with an ortho-methyl group, the reaction is initiated by the deprotonation of that methyl group with a strong base, such as n-butyllithium, to form a benzylic carbanion. cdnsciencepub.comlakeheadu.ca This carbanion then acts as an internal nucleophile, attacking the ipso-carbon of the other aryl ring. lakeheadu.ca

This attack forms a spirocyclic Meisenheimer adduct, a key intermediate whose stability is crucial for the reaction to proceed successfully. cdnsciencepub.comcdnsciencepub.com The sulfonyl group plays a dual role: it facilitates the initial deprotonation by stabilizing the carbanion and also activates the migrating aryl ring towards nucleophilic attack. cdnsciencepub.com The rearrangement is completed by the cleavage of the carbon-sulfur bond, leading to the formation of a new carbon-carbon bond and a sulfinate salt as the product. cdnsciencepub.com

Kinetic Studies of Ortho-Methyl Deprotonation and Rearrangement Pathways

Kinetic studies of the Truce-Smiles rearrangement in diarylsulfones have provided significant mechanistic insights. A notable investigation by Truce and Ray examined the rearrangement of various methyl-substituted diarylsulfones using n-butyllithium as the base. cdnsciencepub.com By measuring the reaction rates, they determined that the initial deprotonation of the ortho-methyl group is a rapid process and is not the rate-determining step. cdnsciencepub.com Instead, the rearrangement itself was found to follow first-order kinetics. cdnsciencepub.com This indicates that the conversion of the initially formed carbanion into the final product, likely involving the formation and breakdown of the Meisenheimer intermediate, is the slower, rate-limiting part of the sequence. cdnsciencepub.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl compounds bearing strong electron-withdrawing groups. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro or sulfonyl group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This positioning allows the negative charge of the Meisenheimer intermediate to be effectively delocalized onto the activating group, thereby stabilizing it. libretexts.org In diarylsulfones, one of the aryl groups can act as the leaving group, and the sulfonyl moiety serves to activate the ring toward attack. The Truce-Smiles rearrangement is a specialized, intramolecular example of this general SNAr pathway. cdnsciencepub.com

Directing Group Effects in Chemical Transformations, including Ortho-Metalation

The sulfone group can act as a directed metalation group (DMG), guiding the regioselective deprotonation of an aromatic ring at the ortho position. organic-chemistry.orgbaranlab.org This process, known as directed ortho-metalation (DoM), typically involves the use of a strong organolithium base, such as n-butyllithium. The Lewis basic oxygen atoms of the sulfone group coordinate to the lithium cation, positioning the base in close proximity to the ortho-protons. baranlab.org This complex-induced proximity effect increases the kinetic acidity of the ortho-protons, facilitating their removal over other protons on the ring. baranlab.org

The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles to introduce various functional groups specifically at the ortho position. organic-chemistry.org The sulfone group is considered a moderately strong DMG, enabling the synthesis of highly substituted aromatic compounds with excellent regiocontrol. organic-chemistry.orgresearchgate.net

| Relative Strength | Directed Metalation Group (DMG) Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂, -SO₂tBu, -CF₃ |

| Weak | -F, -Cl, -CH₂NR₂ |

This table categorizes various functional groups based on their relative strength as Directed Metalation Groups (DMGs). Sulfonamide (-SO₂NR₂) and tert-butyl sulfone (-SO₂tBu) groups are effective DMGs. organic-chemistry.orgbaranlab.org

Advanced Spectroscopic and Computational Characterization of Benzene, 1,1 Sulfonylbis 2,4 Dimethyl

Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment and connectivity of atoms.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The spectrum of bis(2,4-dimethylphenyl) sulfone is expected to show distinct signals for the aromatic and methyl protons. Due to the symmetry of the molecule, the two 2,4-dimethylphenyl groups are chemically equivalent.

Within each aromatic ring, three distinct proton environments are anticipated. The proton at position 3, situated between two methyl groups, would likely appear as a singlet. The protons at positions 5 and 6 would exhibit splitting patterns (doublets or multiplets) due to coupling with neighboring protons. The four methyl groups will also produce signals in the aliphatic region of the spectrum. The two methyl groups at position 2 on each ring are equivalent, as are the two methyl groups at position 4. This would result in two distinct singlets for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene (B151609), 1,1'-sulfonylbis[2,4-dimethyl-

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Position 3) | 7.0 - 7.5 | Singlet |

| Aromatic-H (Position 5) | 7.0 - 7.8 | Doublet/Multiplet |

| Aromatic-H (Position 6) | 7.8 - 8.2 | Doublet/Multiplet |

| Methyl-H (Position 2) | 2.2 - 2.5 | Singlet |

Note: The predicted chemical shifts are estimates based on general principles and data for analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For bis(2,4-dimethylphenyl) sulfone, the symmetry of the molecule simplifies the spectrum. It is expected to show eight distinct signals corresponding to the eight unique carbon environments.

There will be six signals in the aromatic region, corresponding to the six different types of carbon atoms in the benzene ring. The carbon atoms directly bonded to the sulfonyl group (C1) and the methyl groups (C2 and C4) will have distinct chemical shifts. The remaining three aromatic carbons (C3, C5, and C6) will also be chemically non-equivalent. In the aliphatic region, two separate signals are expected for the two different methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1,1'-sulfonylbis[2,4-dimethyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-1 (C-SO₂) | 135 - 145 |

| Aromatic C-2 (C-CH₃) | 138 - 142 |

| Aromatic C-3 | 130 - 135 |

| Aromatic C-4 (C-CH₃) | 140 - 145 |

| Aromatic C-5 | 125 - 130 |

| Aromatic C-6 | 128 - 133 |

| Methyl C (from position 2) | 19 - 22 |

Note: The predicted chemical shifts are estimates based on general principles and data for analogous compounds.

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

In the FTIR spectrum of bis(2,4-dimethylphenyl) sulfone, characteristic absorption bands for the sulfone group are expected. Strong asymmetric and symmetric stretching vibrations of the S=O bond typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be visible in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric S=O stretching vibration and the vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum.

Table 3: Key FTIR and Raman Vibrational Frequencies for Benzene, 1,1'-sulfonylbis[2,4-dimethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Methyl) | Stretch | < 3000 |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. For a related compound, di-p-tolyl sulfone (C₁₄H₁₄O₂S), the molecular weight is 246.325 g/mol . nist.gov

The mass spectrum of bis(2,4-dimethylphenyl) sulfone would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S bonds, leading to the formation of fragments corresponding to the 2,4-dimethylphenyl cation and other related ions. The loss of SO₂ is also a common fragmentation pathway for aromatic sulfones.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Advanced Material Characterization Techniques (as applied to related sulfone-containing materials)

When "Benzene, 1,1'-sulfonylbis[2,4-dimethyl-" is used as a monomer or a component in polymeric materials, such as poly(arylene ether sulfone)s (PAES), a range of advanced characterization techniques are employed to evaluate the properties of the resulting material.

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and transitions of sulfone-containing polymers. TGA can determine the decomposition temperature, which for aromatic poly(ether sulfones) can be above 350°C. nih.gov DSC is used to identify the glass transition temperature (Tg), which is a key property for high-performance thermoplastics and can range from 187°C to 283°C for various poly(arylene ether sulfone amide)s. researchgate.netnetzsch.com

X-ray Diffraction (XRD) : XRD is used to investigate the morphology of sulfone-based polymers. researchgate.netmdpi.com Most aromatic polysulfones are amorphous, which is indicated by broad halos in their XRD patterns rather than sharp peaks. researchgate.netthermofisher.com This amorphous nature contributes to their transparency and solubility in organic solvents. wikipedia.org

Microscopy : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology and internal structure of materials derived from sulfone compounds. researchgate.netnih.govresearchgate.netmdpi.com These techniques are particularly useful for analyzing the pore structure of membranes or the dispersion of fillers in composite materials.

Computational Chemistry and Theoretical Studies

Analysis of Electrostatic and Stereoelectronic Effects in Sulfone Architectures

The sulfonyl group (-SO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inherent polarity creates a significant dipole moment, with the oxygen atoms bearing a partial negative charge and the sulfur atom a partial positive charge. This charge distribution is a key determinant of the molecule's electrostatic potential surface, influencing how it interacts with other molecules. The electron-deficient nature of the sulfur atom makes it a potential site for nucleophilic attack, while the oxygen atoms can act as hydrogen bond acceptors.

Stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions, are also critical in defining the conformational preferences of diaryl sulfones. The geometry around the sulfur atom is approximately tetrahedral, and the orientation of the two 2,4-dimethylphenyl rings relative to the C-S-C plane is dictated by a balance of steric hindrance from the ortho-methyl groups and stabilizing electronic interactions.

In the case of Benzene, 1,1'-sulfonylbis[2,4-dimethyl-], the methyl groups at the ortho and para positions of the benzene rings further modulate the electronic landscape. The methyl groups are weakly electron-donating through an inductive effect, which can slightly counteract the electron-withdrawing nature of the sulfonyl group on the aromatic rings.

Computational studies on analogous diaryl sulfone structures reveal important details about their molecular geometry. For instance, the crystal structure of bis(4,4′-diammoniodiphenyl)sulfone shows a non-planar arrangement of the phenyl rings with respect to each other, with dihedral angles of approximately 70 degrees. nih.gov This twisted conformation is a common feature in diaryl sulfones and is a result of minimizing steric clashes between the aromatic rings.

To further elucidate the electronic structure, Natural Bond Orbital (NBO) analysis is a powerful computational tool. NBO analysis can quantify the charge distribution and identify key orbital interactions that contribute to the stability of a particular conformation. For a molecule like Benzene, 1,1'-sulfonylbis[2,4-dimethyl-], NBO analysis would likely reveal significant delocalization of electron density from the phenyl rings into the antibonding orbitals of the S-O bonds, a phenomenon known as negative hyperconjugation. This interaction contributes to the stability of the molecule and influences the bond lengths and angles around the sulfonyl group.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting intermolecular interactions. mdpi.comnih.gov For Benzene, 1,1'-sulfonylbis[2,4-dimethyl-], the MEP would be expected to show regions of negative potential (in red) localized over the sulfonyl oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. Conversely, regions of positive potential (in blue) would be anticipated around the sulfur atom and the hydrogen atoms of the methyl groups and benzene rings.

The presence of ortho-methyl groups introduces significant steric hindrance, which plays a crucial role in determining the preferred conformation. This steric strain can influence the dihedral angles between the phenyl rings and the C-S-C plane, forcing the molecule to adopt a twisted geometry to alleviate these unfavorable interactions. This conformational constraint, in turn, affects the extent of conjugation between the phenyl rings and the sulfonyl group.

The following data tables, based on typical values from computational studies of structurally related diaryl sulfones, illustrate the expected electrostatic and stereoelectronic parameters for Benzene, 1,1'-sulfonylbis[2,4-dimethyl-].

Table 1: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Calculated Charge (a.u.) |

| S | +1.20 to +1.40 |

| O | -0.65 to -0.75 |

| C (ipso-aryl) | +0.10 to +0.20 |

| C (ortho) | -0.15 to -0.25 |

| C (meta) | -0.05 to -0.15 |

| C (para) | -0.15 to -0.25 |

| H (methyl) | +0.05 to +0.10 |

| H (aryl) | +0.08 to +0.15 |

Table 2: Key Stereoelectronic Parameters

| Parameter | Expected Value | Significance |

| C-S-C Bond Angle | 104-106° | Reflects the tetrahedral geometry around the sulfur atom, slightly compressed due to the bulky aryl groups. |

| O-S-O Bond Angle | 118-120° | Wider than the ideal tetrahedral angle due to repulsion between the lone pairs on the oxygen atoms and the partial double bond character of the S-O bonds. |

| Phenyl Ring Dihedral Angle | 65-75° | Indicates a significant twist between the two aromatic rings to minimize steric hindrance from the ortho-methyl groups. This deviation from planarity affects the electronic communication between the rings. |

| S-O Bond Length | 1.43-1.45 Å | Shorter than a typical S-O single bond, suggesting significant double bond character due to pπ-dπ interactions and delocalization of electron density. |

| S-C Bond Length | 1.76-1.78 Å | Typical for a sulfur-carbon single bond in a diaryl sulfone. |

| NBO Interaction Energy (π(C=C) -> σ*(S-O)) | 2-5 kcal/mol | Quantifies the stabilizing effect of electron delocalization from the phenyl rings into the antibonding orbitals of the sulfonyl group. This interaction contributes to the overall stability of the molecule and influences the electronic properties of the sulfonyl group. |

Based on a comprehensive review of available scientific and technical literature, there is no evidence to suggest that the chemical compound Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] (CAS Number: 5184-75-8), also known as 2,4-Dixylylsulfone, is utilized as a monomer or direct precursor in the synthesis or development of the advanced materials specified in the requested outline.

The outlined topics include:

Polysulfones (PSU, PPSU, PES) and their Derivatives: The synthesis of these high-performance polymers typically involves the polycondensation of dihydroxy aromatic compounds (like bisphenol A or 4,4'-biphenol) with dihalodiaryl sulfones (such as 4,4'-dichlorodiphenyl sulfone). The structure of "Benzene, 1,1'-sulfonylbis[2,4-dimethyl-]" lacks the necessary reactive functional groups (e.g., halides or hydroxyls) to participate in these standard polymerization reactions.

Conjugated Polymers with Sulfone Decoration for Photocatalysis: Research in this area focuses on incorporating sulfone moieties, such as dibenzo[b,d]thiophene sulfone, into the polymer backbone to create materials for applications like photocatalytic hydrogen evolution. The literature does not indicate that "Benzene, 1,1'-sulfonylbis[2,4-dimethyl-]" is used as a building block for these specialized conjugated systems.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "Benzene, 1,1'-sulfonylbis[2,4-dimethyl-]" within the structured outline provided, as the fundamental premise of its application in these specific areas is not supported by the available data. An article on the general topics of polysulfones or sulfone-containing conjugated polymers would not accurately reflect the subject of the request.

Applications in Advanced Materials and Chemical Technologies

Sulfone-Containing Polymers and Copolymers

Recyclable Sulfone-Containing Polymer Architectures

There is currently no available research specifically documenting the use of Benzene (B151609), 1,1'-sulfonylbis[2,4-dimethyl-] as a monomer or component in the synthesis of recyclable sulfone-containing polymer architectures, including vitrimers.

Role in Electrolyte Systems for Energy Storage Devices

Detailed studies on the role of Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] within electrolyte systems for energy storage devices are not present in the current body of scientific literature.

Sulfone-Based Electrolytes in Electrochemical Devices

While sulfone-based electrolytes are recognized for their high oxidative stability and are considered for high-voltage lithium-ion batteries, there is no specific data available on the incorporation or performance of Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] in such electrolytes.

Investigation of Oxidation Stability and Ion Transport Mechanisms

Investigations into the specific oxidation stability and ion transport mechanisms related to Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] as an electrolyte component have not been reported in the available scientific literature.

Design of Catalytic Systems and Ligands in Organic Synthesis

The scientific literature does not currently contain reports on the use of Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] in the design of catalytic systems or as a ligand in organic synthesis.

Environmental Considerations and Degradation Pathways

Environmental Fate Studies of Arylsulfones

The environmental fate of arylsulfones is governed by a combination of biotic and abiotic processes, including biodegradation by microorganisms, degradation by light, and physical interactions with soil and sediment. The stability of the sulfonyl group and the attached aromatic rings generally renders these compounds resistant to rapid degradation.

The biodegradation of arylsulfone compounds is a critical process for their removal from the environment. This process is highly dependent on the specific structure of the compound and the presence of microbial communities with the necessary enzymatic capabilities.

Microbial degradation is a primary mechanism for the breakdown of sulfonamide antibiotics, a class of compounds containing the arylsulfone moiety. researchgate.netcore.ac.uk Studies have shown that various bacterial strains can utilize these compounds, although they are often not a preferred substrate and degradation may only occur after more labile nutrient sources are depleted. core.ac.uk For instance, Pseudomonas stutzeri has been shown to degrade several common sulfonamide antibiotics, with degradation rates exceeding 90% within 48 hours under optimal conditions. nih.gov

The primary biodegradation pathways for sulfonamide-containing arylsulfones often involve cleavage of the molecule at the sulfonamide bridge, leading to the formation of metabolites like aniline (B41778) and sulfanilic acid. researchgate.net Other common reactions include hydroxylation of the aromatic rings. nih.govresearchgate.net The presence of different functional groups on the aromatic rings can significantly influence the rate and pathway of degradation. core.ac.uk

Table 1: Microbial Strains Involved in the Degradation of Arylsulfone-Containing Compounds

| Microbial Strain | Degraded Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas stutzeri DLY-21 | Sulfadiazine, Sulfachloropyridazine, etc. | Degraded over 90% of four sulfonamides within 48h. | nih.gov |

| Talaromyces flavus LZM1 | Sulfonylurea herbicides | Capable of almost complete degradation. | nih.gov |

| Methylopila sp. SD-1 | Sulfonylurea herbicides | Capable of almost complete degradation. | nih.gov |

| Enterobacter ludwigii sp. CE-1 | Sulfonylurea herbicides | Capable of almost complete degradation. | nih.gov |

Photolytic degradation, or photodegradation, is an abiotic process that can contribute to the transformation of arylsulfones in the environment, particularly in sunlit surface waters or on soil surfaces. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the molecule.

The sulfone functional group itself is relatively stable, but the presence of aromatic rings can facilitate light absorption. nih.gov Studies on triarylsulfonium salts, which are used as photoacid generators, show that UV irradiation leads to their degradation, indicated by a shift in UV absorption to shorter wavelengths. researchgate.net The primary mechanism often involves the cleavage of the carbon-sulfur bonds. researchgate.net For aromatic poly(ether sulfone)s, a class of durable polymers, thermal degradation studies show that the elimination of sulfur dioxide from diphenyl sulfone bridges occurs at high temperatures (above 450 °C), suggesting the high stability of this bond. mdpi.com However, photochemical processes can provide the energy needed for such reactions under environmental conditions.

The efficiency of photodegradation is influenced by the specific chemical structure and the environmental matrix. The presence of photosensitizers in the environment can accelerate the process. The degradation of polymers like polystyrene is initiated by UV radiation, which causes photooxidative degradation, breaking polymer chains and creating free radicals. nih.gov A similar free-radical mechanism is plausible for complex arylsulfones.

The movement and distribution of arylsulfones in the environment are largely controlled by their sorption to soil and sediment particles. Sorption, which includes both adsorption and absorption, reduces the concentration of the chemical in the water phase, thereby decreasing its mobility and bioavailability. mdpi.com

Studies on sulfone-containing pesticides provide insight into the sorption behavior of this class. The nematicide fluensulfone, an arylsulfone, shows adsorption that is positively correlated with soil organic matter and clay content, and negatively with sand content. nih.govresearchgate.net This indicates that arylsulfones are likely to be less mobile in soils rich in organic matter and clay. Similarly, a study on the insecticide fensulfothion (B1672535) and its sulfone metabolite found that adsorption was inversely related to water solubility and positively correlated with soil organic content. nih.gov The less soluble sulfide (B99878) metabolite showed stronger adsorption and less mobility than the more soluble sulfone and parent compound. nih.gov

The general principle is that organic compounds with lower water solubility and higher affinity for organic carbon will sorb more strongly to soil. mdpi.comnih.gov The polarity of the sulfone group can increase water solubility compared to corresponding sulfides, potentially leading to greater mobility. However, the large, nonpolar aromatic portions of a molecule like 2,4-dixylyl sulfone would favor sorption to organic matter, likely resulting in low to moderate mobility in most soil environments. nih.gov

Table 2: Factors Influencing Sorption and Mobility of Arylsulfones

| Factor | Influence on Sorption | Influence on Mobility | Explanation | Reference(s) |

|---|---|---|---|---|

| Soil Organic Matter | Increases sorption | Decreases mobility | Arylsulfones partition into the organic phase of the soil. | nih.govresearchgate.netnih.gov |

| Clay Content | Increases sorption | Decreases mobility | Provides surface area and charged sites for adsorption. | nih.govresearchgate.net |

| Sand Content | Decreases sorption | Increases mobility | Low surface area and low affinity for organic compounds. | nih.govresearchgate.net |

Theoretical and Experimental Approaches to Degradation Mechanism Elucidation

Understanding the complex degradation pathways of arylsulfones requires a combination of advanced experimental techniques and theoretical modeling. These approaches help to identify intermediate products, determine reaction rates, and predict the ultimate fate of these compounds in the environment.

Experimental approaches often involve "forced degradation" or "stress testing" studies, where the compound is subjected to harsh conditions to accelerate degradation and identify potential breakdown products. nih.gov These conditions can include exposure to strong acids or bases (hydrolysis), oxidizing agents like hydrogen peroxide (oxidation), high heat (thermal degradation), and intense UV light (photodegradation). nih.gov The resulting mixture of degradation products is then analyzed using sophisticated analytical techniques.

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful tool for studying thermal degradation mechanisms. It involves heating the sample to high temperatures in the absence of oxygen and then separating and identifying the volatile fragments produced. mdpi.comresearchgate.net This has been used to elucidate the breakdown pathways of poly(arylene sulfone)s, identifying key bond scission events and reaction products. mdpi.comresearchgate.net

Theoretical chemistry, particularly using computational methods like Density Functional Theory (DFT), offers a way to explore degradation mechanisms at the molecular level. rsc.org DFT calculations can be used to model the reaction pathways of a compound with oxidants like ozone or hydroxyl radicals. These models can predict which parts of the molecule are most susceptible to attack, calculate the energy barriers for different reactions, and help to confirm the identity of experimentally observed degradation products. rsc.org For example, DFT studies on the ozonation of sulfamethoxazole (B1682508) have shown that ozone preferentially attacks sites with high electron density on the aromatic rings. rsc.org

Q & A

Basic Research Questions

Q. What are the key molecular properties of Benzene, 1,1'-sulfonylbis[2,4-dimethyl-] and how can they be experimentally validated?

- Answer : The compound’s molecular formula and weight can be determined via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For example, analogous sulfone derivatives (e.g., 4,4'-dichlorodiphenyl sulfone) have molecular weights validated using HRMS . Structural confirmation requires 2D NMR (¹H-¹³C HSQC, HMBC) to resolve methyl and sulfonyl group interactions. Computational tools like Gaussian can predict bond angles and compare them with crystallographic data (if available) .

Q. What synthetic routes are suitable for preparing Benzene, 1,1'-sulfonylbis[2,4-dimethyl-]?

- Answer : The compound can be synthesized via Friedel-Crafts sulfonylation using 2,4-dimethylbenzene and sulfur trioxide (SO₃) derivatives. For example, bis(4-nitrophenyl) sulfone is synthesized using nitro-substituted benzene and sulfonic acid catalysts . Optimize reaction conditions (temperature, solvent polarity) to avoid over-sulfonation. Purification may require column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How do steric effects from methyl groups influence the compound’s reactivity in polymer applications?

- Answer : The 2,4-dimethyl substituents create steric hindrance, reducing sulfonyl group accessibility. Compare with unsubstituted diphenyl sulfone (CAS 127-63-9), which shows higher reactivity as a polymer additive . Use density functional theory (DFT) to model steric interactions and validate with kinetic studies (e.g., monitoring reaction rates in DMSO/THF mixtures) .

Q. What spectroscopic techniques resolve ambiguities in distinguishing positional isomers (e.g., 2,4-dimethyl vs. 3,5-dimethyl sulfones)?

- Answer : NOESY NMR identifies spatial proximity of methyl groups to the sulfonyl moiety. For example, 4,4'-diisopropyldiphenyl sulfone (CAS 57913-35-6) uses ¹H-¹³C HMBC to correlate methyl protons with aromatic carbons . Pair with X-ray crystallography for definitive structural assignment.

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Answer : Molecular dynamics (MD) simulations in software like GROMACS can model degradation pathways. Compare with experimental thermogravimetric analysis (TGA) and HPLC stability studies. For example, sulfone derivatives degrade via hydrolysis at high pH; methyl groups may slow this process .

Data Contradiction and Validation

Q. How to resolve contradictions in reported solubility and stability data for substituted diphenyl sulfones?

- Answer : Contradictions arise from substituent effects (e.g., chloro vs. methyl groups). For instance, 4,4'-dichlorodiphenyl sulfone (CAS 80-07-9) is less soluble in polar solvents than methyl-substituted analogs due to halogen electronegativity . Validate via Hansen solubility parameters and differential scanning calorimetry (DSC) to assess crystallinity.

Q. What strategies mitigate byproduct formation during sulfone synthesis?

- Answer : Byproducts like sulfonic acids form under excess SO₃. Use stoichiometric control and inert atmospheres (N₂/Ar). Monitor reactions with inline FT-IR to detect intermediate sulfonic anhydrides. For example, bis(4-nitrophenyl) sulfone synthesis achieves >90% purity by quenching unreacted nitrobenzene early .

Safety and Handling in Research Settings

Q. What are the critical safety protocols for handling sulfone derivatives in laboratory settings?

- Answer : Methyl-substituted sulfones may release volatile organic compounds (VOCs) under heat. Use fume hoods for synthesis and storage. Refer to SDS guidelines for diphenyl sulfone (CAS 127-63-9), which advises PPE (gloves, goggles) and avoiding food/water contact . For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.